2-[4-[2-HYDROXY-3-TRIDECYL OXYPROPYL]OXY]-2-HYDROXYPHENYL]-4,6-BIS(2,4-DIMETHYLPHENYL)-1,3,5-TRIAZIN
2-[4-[2-HYDROXY-3-TRIDECYL OXYPROPYL]OXY]-2-HYDROXYPHENYL]-4,6-BIS(2,4-DIMETHYLPHENYL)-1,3,5-TRIAZIN
Brand Name:
Vulcanchem
CAS No.:
153519-44-9
VCID:
VC0128428
InChI:
InChI=1S/C41H55N3O4.C40H53N3O4/c1-6-7-8-9-10-11-12-13-14-15-16-23-47-27-33(45)28-48-34-19-22-37(38(46)26-34)41-43-39(35-20-17-29(2)24-31(35)4)42-40(44-41)36-21-18-30(3)25-32(36)5;1-6-7-8-9-10-11-12-13-14-15-22-46-26-32(44)27-47-33-18-21-36(37(45)25-33)40-42-38(34-19-16-28(2)23-30(34)4)41-39(43-40)35-20-17-29(3)24-31(35)5/h17-22,24-26,33,45-46H,6-16,23,27-28H2,1-5H3;16-21,23-25,32,44-45H,6-15,22,26-27H2,1-5H3
SMILES:
CCCCCCCCCCCCCOCC(COC1=CC(=C(C=C1)C2=NC(=NC(=N2)C3=C(C=C(C=C3)C)C)C4=C(C=C(C=C4)C)C)O)O.CCCCCCCCCCCCOCC(COC1=CC(=C(C=C1)C2=NC(=NC(=N2)C3=C(C=C(C=C3)C)C)C4=C(C=C(C=C4)C)C)O)O
Molecular Formula:
C81H108N6O8
Molecular Weight:
1293.789
2-[4-[2-HYDROXY-3-TRIDECYL OXYPROPYL]OXY]-2-HYDROXYPHENYL]-4,6-BIS(2,4-DIMETHYLPHENYL)-1,3,5-TRIAZIN
CAS No.: 153519-44-9
Main Products
VCID: VC0128428
Molecular Formula: C81H108N6O8
Molecular Weight: 1293.789
CAS No. | 153519-44-9 |
---|---|
Product Name | 2-[4-[2-HYDROXY-3-TRIDECYL OXYPROPYL]OXY]-2-HYDROXYPHENYL]-4,6-BIS(2,4-DIMETHYLPHENYL)-1,3,5-TRIAZIN |
Molecular Formula | C81H108N6O8 |
Molecular Weight | 1293.789 |
IUPAC Name | 2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-(3-dodecoxy-2-hydroxypropoxy)phenol;2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-(2-hydroxy-3-tridecoxypropoxy)phenol |
Standard InChI | InChI=1S/C41H55N3O4.C40H53N3O4/c1-6-7-8-9-10-11-12-13-14-15-16-23-47-27-33(45)28-48-34-19-22-37(38(46)26-34)41-43-39(35-20-17-29(2)24-31(35)4)42-40(44-41)36-21-18-30(3)25-32(36)5;1-6-7-8-9-10-11-12-13-14-15-22-46-26-32(44)27-47-33-18-21-36(37(45)25-33)40-42-38(34-19-16-28(2)23-30(34)4)41-39(43-40)35-20-17-29(3)24-31(35)5/h17-22,24-26,33,45-46H,6-16,23,27-28H2,1-5H3;16-21,23-25,32,44-45H,6-15,22,26-27H2,1-5H3 |
Standard InChIKey | FWHGWTDMUMELDY-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCCCOCC(COC1=CC(=C(C=C1)C2=NC(=NC(=N2)C3=C(C=C(C=C3)C)C)C4=C(C=C(C=C4)C)C)O)O.CCCCCCCCCCCCOCC(COC1=CC(=C(C=C1)C2=NC(=NC(=N2)C3=C(C=C(C=C3)C)C)C4=C(C=C(C=C4)C)C)O)O |
PubChem Compound | 136125637 |
Last Modified | Dec 23 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume